molecular formula C15H13NO5 B2616948 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde CAS No. 140404-83-7

4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde

Cat. No.: B2616948
CAS No.: 140404-83-7
M. Wt: 287.271
InChI Key: NFDZWENZYDYNES-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde (IUPAC name: this compound) is a benzaldehyde derivative with a molecular formula of C₁₅H₁₃NO₅ (MW: 299.27 g/mol). Its structure consists of a benzaldehyde core substituted at the para-position with an ethoxy chain terminating in a 4-nitrophenoxy group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antipicornavirus agents and antidiabetic drugs like rosiglitazone . The nitro group (-NO₂) is a strong electron-withdrawing substituent, enhancing the electrophilicity of the aldehyde group and influencing reactivity in condensation or nucleophilic addition reactions.

Properties

IUPAC Name

4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-11-12-1-5-14(6-2-12)20-9-10-21-15-7-3-13(4-8-15)16(18)19/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDZWENZYDYNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-nitrophenol with 2-(4-formylphenoxy)ethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromide, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzaldehyde derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison of 4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde with structurally related compounds:

Substituent Effects on Reactivity and Electronic Properties

Compound Name Substituent(s) Electronic Effects Key Reactivity Differences
This compound 4-Nitrophenoxy-ethoxy Strong electron-withdrawing (-NO₂) Enhanced aldehyde electrophilicity
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Pyridinyl-ethoxy Moderately electron-withdrawing Coordination with metal ions (antibacterial)
4-[2-(Methyl-pyridin-2-yl-amino)ethoxy]benzaldehyde Pyridinyl-amino-ethoxy Electron-donating (-NHCH₃) Improved solubility in polar solvents
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde Dialdehyde with ethoxy chains Dual aldehyde groups Crosslinking potential in polymers

Key Insight: The nitro group in the target compound increases its electrophilicity compared to derivatives with electron-donating groups (e.g., amino or methoxy). This makes it more reactive in Schiff base formations or nucleophilic aromatic substitutions.

Physical and Crystallographic Properties

Compound Name Melting Point Solubility Crystal Structure Features Reference
This compound Not reported DMF, DMSO Likely planar with intramolecular H-bonding
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde 363 K Low in water "W"-shaped structure, dihedral angle 78.31°
1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene 385–387 K Ethanol, acetone Dihedral angle 42.47° between aromatic rings

Key Insight: The nitro group reduces solubility in polar solvents compared to amino-substituted derivatives. Dialdehydes exhibit unique "W"-shaped conformations due to steric and electronic effects .

Biological Activity

4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde is a chemical compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula C15H15N1O4C_{15}H_{15}N_{1}O_{4}. The compound features a benzaldehyde group substituted with an ethoxy chain and a nitrophenoxy moiety, which are believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrophenol have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
4-NitrophenolStaphylococcus aureus1-2 µg/mL
4-Nitrophenol derivativesEscherichia coli2-8 µg/mL

These findings suggest that the nitro group enhances the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against pathogens.

2. Anti-inflammatory Activity

Studies have demonstrated that compounds with similar structural features possess anti-inflammatory properties. For example, certain derivatives have shown high inhibition rates of inflammation in animal models.

Study Inflammatory Model Inhibition (%)
El-Karim et al.Acute inflammatory model in ratsUp to 98.16%
Sivaramakarthikeyan et al.Protein denaturation methodIC50 = 34.1 µg/mL

These results indicate that the compound may inhibit pro-inflammatory cytokines, providing a potential avenue for treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Cell Signaling Modulation : It has been suggested that this compound can modulate various signaling pathways, including MAPK/ERK pathways, which are crucial for cellular responses to stress and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of ROS, contributing to its antioxidant effects.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various biological assays:

  • A study conducted by Nayak et al. highlighted the compound's ability to significantly reduce edema in animal models, demonstrating its potential as an anti-inflammatory agent.
  • Another investigation showed promising results in terms of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

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